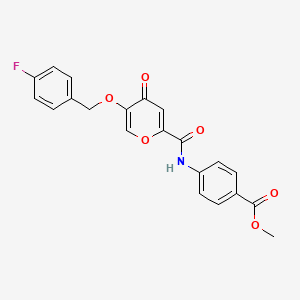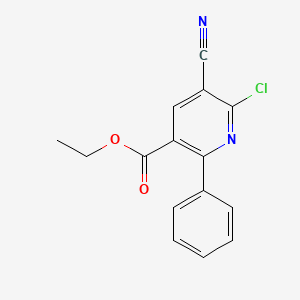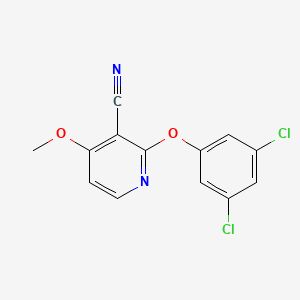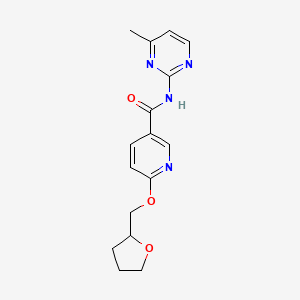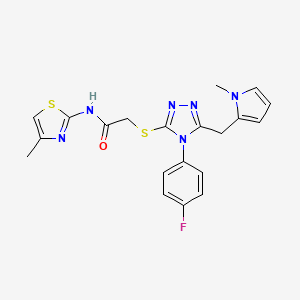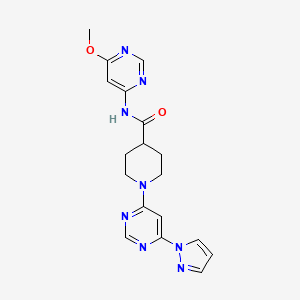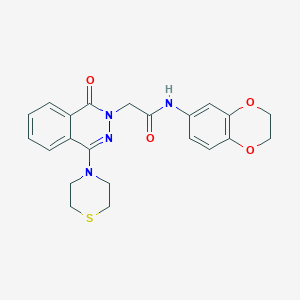
1-(3-oxo-3-piperidin-1-ylpropyl)-5-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "1-(3-oxo-3-piperidin-1-ylpropyl)-5-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)-1H-benzimidazole" typically involves multi-step pathways that convert organic acids into esters, hydrazides, and subsequently to the desired oxadiazole derivatives. These processes often employ reagents such as N,N-dimethylformamide (DMF) and sodium hydride, and the structures are confirmed through modern spectroscopic techniques (Khalid et al., 2016).
Molecular Structure Analysis
The structural elucidation of these compounds frequently utilizes single-crystal X-ray diffraction, IR, MS, elemental analysis, and NMR techniques. These analyses provide insights into the molecular geometry, confirming the orthorhombic space group and specific bond lengths and angles that are critical to understanding the compound's chemical behavior and interactions (Guillon et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds like "this compound" typically include interactions with enzymes, demonstrating potential inhibition activities. For example, synthesized compounds have been evaluated against butyrylcholinesterase (BChE) enzyme, with molecular docking studies revealing significant binding affinities and ligand orientations in the active sites of human BChE proteins (Khalid et al., 2016).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the applicability of these compounds in various environments. Although specific details for "this compound" are not directly available, related compounds exhibit characteristic absorption and emission spectra in solvents like dichloromethane, indicating their potential for further optical and electronic applications (Ge et al., 2014).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity, stability, and interaction with biological targets, are of significant interest. For example, the interaction with BChE and the ability to inhibit bacterial growth highlight the chemical versatility and potential therapeutic applications of these compounds. The synthesized derivatives have shown varied activities based on their molecular structure, indicating the importance of specific functional groups and structural motifs in determining their biological activities (Khalid et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of novel compounds containing the piperidine ring, which exhibit significant antimicrobial activity. A structure-activity study highlighted the antimicrobial effectiveness of these compounds, underscoring the potential of such chemical structures in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Antibacterial Applications
Further studies have synthesized compounds with benzimidazole derivatives, showing good bactericidal activity against various bacteria, including Staphylococcus aureus and Listeria monocytogenes. This suggests the potential of these compounds in addressing bacterial infections, with some derivatives showing higher potency than standard treatments like ampicillin (Sapijanskaitė-Banevič et al., 2021).
Antileukemic Activity
A novel compound showing cytotoxic potential against leukemia cell lines has been synthesized, indicating the potential of such chemical structures in cancer therapy. This compound, characterized by X-ray crystallography among other techniques, represents a promising direction for the development of new anticancer agents (Guillon et al., 2018).
COX-2 Inhibition for Anti-inflammatory Applications
Compounds combining benzimidazole with oxadiazole have been designed and synthesized, targeting selective COX-2 inhibition to manage inflammation. Some of these compounds showed remarkable activity, suggesting their potential as leads for developing new anti-inflammatory drugs (Rathore et al., 2014).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-20(23-15-5-6-18-19(13-15)30-10-9-29-18)14-26-22(28)17-4-2-1-3-16(17)21(24-26)25-7-11-31-12-8-25/h1-6,13H,7-12,14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTIGPYHHUYUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

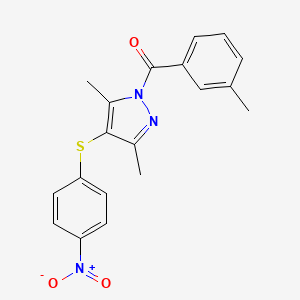
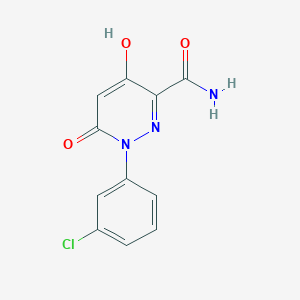
![3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-N-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2480651.png)

